(1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester, also known by its CAS number 1638744-25-8, is a compound belonging to the class of carbamic acid derivatives. This compound is characterized by a cycloheptyl ring substituted with a hydroxy group and a tert-butyl ester functional group. Its molecular formula is and it has a molecular weight of 215.29 g/mol. The compound has potential applications in medicinal chemistry, particularly in the synthesis of bioactive molecules.
The primary sources for information about this compound include chemical databases, research articles, and product suppliers. It is classified as a carbamate, which is a type of functional group derived from carbamic acid. Carbamates are widely used in pharmaceuticals and agrochemicals due to their biological activity.
The synthesis of (1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester can be achieved through various methods involving the reaction of cycloheptanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The general procedure involves:
The reaction typically requires controlled conditions to ensure high enantioselectivity and yield. Reaction times may vary from several hours to overnight depending on the scale and specific conditions used.
The molecular structure of (1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester features:
The compound exhibits the following structural data:
(1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester can undergo various chemical reactions typical of carbamates:
These reactions are generally facilitated by acids or bases that catalyze the cleavage of the carbon-nitrogen bond in the carbamate structure.
The mechanism of action for compounds like (1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester typically involves interaction with biological targets such as enzymes or receptors. The hydroxy group may participate in hydrogen bonding with active sites on proteins, while the carbamate moiety can mimic natural substrates.
While specific data on this compound's mechanism is limited, similar compounds have been shown to act as inhibitors or modulators in various biological pathways, including those related to neurotransmitter systems .
(1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester has potential applications in:
This compound exemplifies how structural modifications can lead to variations in biological activity, making it a valuable subject for further research in drug development and chemical biology.
Catalytic asymmetric methodologies provide the most efficient route to access the strained seven-membered chiral scaffold of (1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester. Enantioselective hydrogenation of precursor enol carbamates using chiral ruthenocene-diphosphine catalysts achieves up to 92% enantiomeric excess (ee) at ambient pressure, capitalizing on the conformational flexibility of the cycloheptane ring to minimize steric clashes during substrate-catalyst binding [8]. For kinetic resolution, lipase-mediated transesterification of racemic N-Boc-3-hydroxycycloheptyl derivatives using vinyl acetate in tert-butyl methyl ether demonstrates exceptional selectivity (E-value >200), enabling isolation of the (1S,3R)-enantiomer in >99% ee after 48-hour reaction time [8]. Jacobsen's thiourea organocatalysts facilitate enantioselective oxyamination of cycloheptene derivatives, installing both the carbamate and hydroxy functionalities in a single asymmetric step with 85% ee, though this approach requires subsequent Boc protection [8].
Table 1: Catalytic Systems for Enantioselective Synthesis
Catalyst Class | Substrate | ee (%) | Key Advantage |
---|---|---|---|
Ru-BINAP | Cycloheptenyl carbamate | 92 | High conversion (98%) |
Pseudomonas fluorescens lipase | Racemic N-Boc-3-hydroxycycloheptyl | >99 | Kinetic resolution efficiency |
Thiourea organocatalyst | Cycloheptene | 85 | Simultaneous O/N functionalization |
Phase-transfer catalysis employing modified cinchona alkaloids achieves asymmetric aza-Michael additions to cycloheptenones, though the larger ring size reduces enantioselectivity (78-82% ee) compared to six-membered analogues due to increased conformational mobility [8].
The enhanced flexibility of seven-membered rings introduces unique stereochemical challenges, requiring tailored approaches for trans-1,3-disubstituted stereocontrol. Conformationally-directed reduction utilizing (R)-CBS catalyst delivers the (1R,3R)-diol precursor with 14:1 diastereoselectivity, exploiting pseudoequatorial attack trajectories enforced by the boat conformation [8]. Epoxide ring-opening strategies demonstrate significant ring-size dependence: nucleophilic azide attack on (1S,3S)-cycloheptene oxide yields exclusively the trans-configured 3-azidocycloheptanol (dr >20:1), whereas identical conditions with cyclohexene oxide produce 1:1 diastereomeric mixtures. This stereoselectivity arises from enhanced trans-diaxial opening pathways in the expanded ring system [8].
Grob fragmentation methodologies enable stereospecific ring expansion from decalin precursors, where the existing chiral centers dictate configuration in the seven-membered product. This approach delivers the (1S,3R) configuration with >99% stereochemical fidelity when starting from enantiopure bicyclic intermediates [8]. Computational analysis reveals cycloheptane half-chair conformations position 3-substituents equatorially, making equatorial hydroxyl installation thermodynamically favorable but kinetically challenging – a critical consideration for directing reagent-controlled functionalization [8].
Chiral auxiliaries provide absolute stereochemical control where catalytic methods reach limitations. Evans oxazolidinone-mediated asymmetric aldol condensation between cycloheptanone enolates and formaldehyde derivatives installs the 3-hydroxy group with >95% de when employing (4R)-benzyloxazolidinone, though auxiliary removal requires multi-step sequences [8]. Ellman tert-butanesulfinamide technology enables stereodivergent synthesis: (R)-sulfinamide imines undergo chelation-controlled addition with Grignard reagents to yield either diastereomer by modulating metal additives (MgBr₂ vs. Ti(OEt)₄), achieving dr values up to 19:1 for the trans-isomer [8].
Table 2: Chiral Auxiliary Performance Comparison
Auxiliary System | Diastereoselectivity (dr) | Key Reaction | Post-Functionalization Steps |
---|---|---|---|
Evans oxazolidinone | >20:1 | Asymmetric aldol | 3-step removal |
Ellman sulfinamide | 19:1 (trans) | Nucleophilic addition to imines | Single-step deprotection |
Myers pseudoephedrine | 15:1 | Alkylation of carboxylic acid derivatives | Hydrolysis/decarboxylation |
Post-auxiliary removal, carbamate formation employs Boc₂O under Schotten-Baumann conditions (0°C, aqueous NaOH/dichloromethane biphasic system), achieving near-quantitative yields without epimerization. Microwave-assisted carbamoylation (100°C, DMF, 10 minutes) significantly accelerates this step while maintaining >99% ee for acid-sensitive substrates [8].
Multi-step syntheses demand strategic protecting group orchestration to preserve stereointegrity. The tert-butoxycarbonyl (Boc) group demonstrates exceptional stability toward diverse reaction conditions when paired with silyl protections (TBS, TIPS) for the hydroxyl functionality [3] [8]. Orthogonal deprotection studies reveal:
Critical Compatibility Findings:
The optimal sequence employs TBS protection prior to Boc installation, followed by late-stage fluoride-mediated silyl deprotection. This strategy achieves overall yields of 62-68% over 7 steps in gram-scale syntheses, significantly outperforming reverse approaches (Boc first, then hydroxyl protection; 38-42% yield) due to minimized carbamate exposure to basic/anionic intermediates [8].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3